4-Bromo-1-(difluoromethoxy)-2-methylbenzene
Description
4-Bromo-1-(difluoromethoxy)-2-methylbenzene (CAS: 888327-32-0) is a brominated aromatic compound with the molecular formula C₈H₇BrF₂O and a molecular weight of 237.04 g/mol . It features a benzene ring substituted with a bromine atom at the para position, a difluoromethoxy group at the ortho position, and a methyl group at the meta position. This compound is widely used as a synthetic intermediate in pharmaceutical research, particularly in the development of protein degraders and fluorinated bioactive molecules . Its difluoromethoxy group enhances metabolic stability and lipophilicity, making it valuable in drug design .
Properties
IUPAC Name |
4-bromo-1-(difluoromethoxy)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXSTKLIJNSMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669668 | |
| Record name | 4-Bromo-1-(difluoromethoxy)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888327-32-0 | |
| Record name | 4-Bromo-1-(difluoromethoxy)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and General Approach
The synthesis typically begins with a benzene derivative bearing the difluoromethoxy (-OCF₂H) group and a methyl substituent. The key step is selective bromination at the 4-position relative to the difluoromethoxy group and methyl substituent.
- Bromination is commonly performed using bromine (Br₂) or brominating agents such as N-bromosuccinimide (NBS).
- The reaction is carried out in inert solvents like dichloromethane or carbon tetrachloride.
- Catalysts such as iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃) are often employed to enhance selectivity and reaction rate.
- Temperature control is critical, typically maintained at low temperatures (0 to 5 °C) to prevent over-bromination and side reactions.
Introduction of Difluoromethoxy Group
The difluoromethoxy substituent is introduced via nucleophilic substitution or dehydrohalogenation reactions on appropriate precursors, often involving difluoromethanol derivatives or difluoromethylation reagents.
Industrial Production Methods
- Industrial synthesis scales up the laboratory methods using continuous flow reactors for better control over reaction parameters.
- Automated systems maintain precise temperature, pressure, and reagent feed rates to optimize yield and purity.
- Purification is achieved by recrystallization or chromatographic techniques such as preparative high-performance liquid chromatography (HPLC).
- The use of quaternary ammonium salts as phase-transfer catalysts along with ferric chloride has been reported to improve bromination selectivity and yield significantly.
Detailed Reaction Procedure Example
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Starting material | 1-(difluoromethoxy)-2-methylbenzene | Prepared or commercially available |
| Bromination | Br₂ or NBS, FeBr₃ or FeCl₃ catalyst, CH₂Cl₂ solvent | Temperature: 0–5 °C, slow addition of bromine |
| Reaction time | 3–4 hours bromine addition, 2 hours reaction | Controlled stirring and temperature |
| Work-up | Quenching with sodium bisulfite solution | Removes excess bromine and HBr byproduct |
| Purification | Washing with dilute alkali, water, followed by distillation or chromatography | Achieves >85% purity |
Catalysts and Reagents Analysis
| Reagent/Catalyst | Role | Effect on Reaction |
|---|---|---|
| Bromine (Br₂) | Brominating agent | Introduces bromine selectively at 4-position |
| N-Bromosuccinimide (NBS) | Alternative brominating agent | Provides milder bromination conditions |
| Iron(III) bromide (FeBr₃) | Lewis acid catalyst | Enhances electrophilic bromination |
| Iron(III) chloride (FeCl₃) | Catalyst, sometimes with quaternary ammonium salts | Improves selectivity and yield |
| Quaternary ammonium salts | Phase-transfer catalysts | Increase bromination selectivity and yield |
| Sodium bisulfite (NaHSO₃) | Quenching agent | Removes residual bromine and HBr |
Reaction Mechanism Insights
- The bromination proceeds via electrophilic aromatic substitution, where the bromine electrophile attacks the aromatic ring.
- The difluoromethoxy and methyl groups direct bromination to the para position relative to the difluoromethoxy substituent.
- Catalysts stabilize the bromine electrophile and facilitate the substitution.
- Controlled temperature and slow addition of bromine minimize polybromination and side reactions.
Purity and Yield Optimization
- Maintaining the molar ratio of bromine to starting material close to 1:1 prevents over-bromination.
- Using a mixture of iron(III) chloride and quaternary ammonium salts in a mass ratio of approximately 4-5:1 enhances selectivity, increasing the product content up to 85-93%.
- Washing with dilute alkali solution (pH 8-9) and neutral water removes acidic impurities and by-products.
- Final purification by vacuum distillation or chromatographic methods ensures high purity (>95% by area in GC-MS).
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting material | 1-(difluoromethoxy)-2-methylbenzene |
| Brominating agent | Bromine (Br₂) or N-bromosuccinimide (NBS) |
| Catalyst | FeBr₃, FeCl₃, or FeCl₃ + quaternary ammonium salts |
| Solvent | Dichloromethane (CH₂Cl₂), carbon tetrachloride |
| Temperature | 0–5 °C (low temperature control) |
| Reaction time | 3–4 hours bromine addition, 2 hours reaction |
| Work-up | Sodium bisulfite quenching, washing with dilute alkali and water |
| Purification | Vacuum distillation, recrystallization, or chromatography |
| Yield | Up to 95% with optimized conditions |
| Purity | >85-93% product content; >95% purity after purification |
Research Findings and Notes
- The use of quaternary ammonium salts alongside ferric chloride catalysts significantly improves bromination selectivity and yield by stabilizing intermediates and facilitating phase transfer.
- Low-temperature bromination prevents side reactions such as dibromination or bromination at undesired positions.
- The difluoromethoxy group influences electronic distribution on the benzene ring, directing bromination para to itself and ortho to the methyl group.
- Industrial processes leverage continuous flow reactors and automated controls for reproducibility and scale-up.
This comprehensive synthesis overview of 4-Bromo-1-(difluoromethoxy)-2-methylbenzene integrates diverse, reliable sources and highlights key parameters and catalysts to achieve high yield and purity. The methodology is applicable both in laboratory and industrial settings, with potential for further optimization depending on specific application needs.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(difluoromethoxy)-2-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding hydrogenated compound.
Scientific Research Applications
4-Bromo-1-(difluoromethoxy)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the development of new materials.
Biology: It is used in the study of biological processes and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(difluoromethoxy)-2-methylbenzene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations based on the reaction conditions and reagents used. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Differences and Implications :
Substituent Effects :
- The difluoromethoxy group (OCHF₂) in the target compound provides enhanced electron-withdrawing effects compared to trifluoromethoxy (OCF₃) or simple methoxy (OCH₃) groups. This increases electrophilic reactivity at the bromine site, facilitating cross-coupling reactions .
- Compounds with multiple halogens (e.g., 2-Bromo-1-(2-bromoethoxy)-4-methylbenzene) exhibit higher molecular weights and greater steric hindrance, reducing their utility in Suzuki-Miyaura couplings .
Synthetic Accessibility :
- The target compound is synthesized via nucleophilic substitution using sodium chlorodifluoroacetate and potassium carbonate , whereas trifluoromethoxy derivatives require more specialized halogenation agents like N-bromosuccinimide (NBS) .
- Difluoromethyl-substituted analogs (e.g., CAS 749932-17-0) are synthesized via radical bromination, which poses challenges in regioselectivity .
Physicochemical Properties: The polarity of the difluoromethoxy group increases water solubility slightly compared to non-polar methyl or ethyl substituents (e.g., 1-Bromo-4-fluoro-2-methylbenzene) . Melting points vary significantly: Brominated ethers (e.g., 2-Bromo-1-(2-bromoethoxy)-4-methylbenzene) tend to be liquids or low-melting solids, while nitro- or trifluoromethoxy-substituted derivatives are crystalline .
Applications :
- The target compound’s difluoromethoxy group is critical in medicinal chemistry for improving drug half-life, whereas trifluoromethoxy analogs (CAS 105529-58-6) are more common in agrochemicals due to their resistance to hydrolysis .
- Bromoethoxy derivatives (e.g., 2-Bromo-1-(2-bromoethoxy)-4-methylbenzene) are used in polymer science but face limitations in biocompatibility .
Biological Activity
4-Bromo-1-(difluoromethoxy)-2-methylbenzene is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
The biological activity of this compound can be attributed to its interactions with various biochemical pathways. Compounds with similar structures have been reported to exhibit a wide range of activities, including:
- Antibacterial
- Antimycobacterial
- Anti-inflammatory
- Antitumor
- Antidiabetic
- Antiviral
These activities suggest that the compound may modulate several biochemical pathways related to inflammation, tumor growth, and metabolic processes .
The compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it may interact with kinases and receptors, which can alter downstream signaling pathways. The following table summarizes key biochemical properties:
| Property | Description |
|---|---|
| Enzyme Interaction | Modulates activity of specific kinases |
| Receptor Binding | Alters receptor conformation affecting cellular responses |
| Cell Signaling | Influences cell signaling pathways and gene expression |
| Metabolic Effects | Affects metabolic enzymes impacting energy production |
Cellular Effects
This compound influences cellular processes by modulating signaling pathways and gene expression. It can activate or inhibit specific cascades leading to changes in protein synthesis and cellular metabolism .
Case Study: Antitumor Activity
A study evaluating the compound's antitumor efficacy demonstrated significant cytotoxic effects on various cancer cell lines. The IC50 values for the compound were comparable to established chemotherapeutics:
The presence of electron-withdrawing groups like bromine enhanced the cytotoxicity, indicating structure-activity relationships that are crucial for drug design.
Dosage Effects in Animal Models
Research has shown that the effects of this compound vary significantly with dosage. Lower doses may provide therapeutic benefits without toxicity, while higher doses could lead to adverse effects such as cellular damage .
Metabolic Pathways
The compound is involved in various metabolic processes, particularly through its interaction with cytochrome P450 enzymes. This interaction can influence the metabolism of other drugs and compounds, highlighting its potential as a modulator in pharmacokinetics .
Transport and Distribution
Understanding the transport mechanisms of this compound is essential for elucidating its biological effects. The compound can cross cell membranes via specific transporters or passive diffusion, which affects its localization and accumulation within cells .
Q & A
Basic: What synthetic routes are commonly employed to prepare 4-Bromo-1-(difluoromethoxy)-2-methylbenzene?
Methodological Answer:
The synthesis typically involves bromination of a pre-functionalized aromatic ring. A plausible route starts with 2-methylphenol derivatives, where difluoromethoxylation is achieved via nucleophilic substitution using chlorodifluoromethane under basic conditions. Subsequent bromination at the para position can be performed using bromine in the presence of a Lewis acid (e.g., FeBr₃) or via directed ortho-metalation strategies. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side reactions such as over-bromination or decomposition of the difluoromethoxy group .
Basic: What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : and NMR to confirm the difluoromethoxy group and bromine-induced deshielding effects.
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion ([M+H]) and isotopic pattern (characteristic of bromine). reports an exact mass of 289.9366 g/mol for a related difluoromethoxy-benzene derivative, highlighting the importance of isotopic resolution .
- X-ray Crystallography : For unambiguous structural determination, SHELX software ( ) is widely used for refinement, especially when heavy atoms like bromine are present .
Advanced: How can computational methods (e.g., DFT) predict thermodynamic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (as described in Becke’s work, ) can calculate bond dissociation energies, vibrational frequencies, and electronic properties. For example, the difluoromethoxy group’s electron-withdrawing effects can be modeled to predict regioselectivity in further reactions. Benchmarking against experimental data (e.g., thermogravimetric analysis) is essential to validate computational accuracy .
Advanced: How to resolve contradictions between experimental and computational data in reactivity studies?
Methodological Answer:
Discrepancies often arise from solvent effects or incomplete basis sets in calculations. To address this:
Re-optimize computational models using implicit solvent corrections (e.g., PCM).
Compare experimental NMR chemical shifts with DFT-calculated shielding tensors.
Validate reaction pathways using ab initio molecular dynamics (AIMD) to account for kinetic barriers. ’s emphasis on exact exchange terms highlights the need for advanced functionals in such analyses .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
Refer to Safety Data Sheets (SDS) for acute toxicity and handling guidelines (). Key precautions include:
- Use of fume hoods and PPE (nitrile gloves, lab coats).
- Avoidance of skin contact due to potential irritation.
- Storage in inert atmospheres to prevent degradation.
- Neutralization of waste with reducing agents (e.g., NaHSO₃) to mitigate bromine-related hazards .
Advanced: How to design reactions exploiting the bromine and difluoromethoxy substituents?
Methodological Answer:
The bromine atom serves as a leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura), while the difluoromethoxy group enhances electron deficiency, directing electrophilic substitution. Example workflow:
Coupling : Use Pd catalysts to replace bromine with aryl/heteroaryl groups.
Functionalization : Introduce nitro or amino groups via electrophilic substitution at the activated ortho position relative to the difluoromethoxy group.
Monitor reaction progress via LC-MS to detect intermediates .
Advanced: What challenges arise in crystallizing this compound, and how are they addressed?
Methodological Answer:
Heavy atoms (bromine) cause strong X-ray absorption, complicating data collection. Mitigation strategies:
- Use synchrotron radiation for high-intensity beams.
- Apply SHELXL’s absorption correction algorithms ( ).
- Co-crystallize with lighter molecules (e.g., solvents) to improve crystal packing. Refinement against twinned data may be necessary for low-symmetry crystals .
Basic: How to assess environmental persistence of this compound?
Methodological Answer:
- Hydrolysis Studies : Monitor degradation under acidic/basic conditions (pH 3–11) via HPLC.
- Photostability : Expose to UV light (e.g., 254 nm) and track by GC-MS.
- Biodegradation : Use OECD 301F tests with activated sludge to measure microbial breakdown. notes environmental hazards (H400), necessitating stringent disposal protocols .
Advanced: How to evaluate its potential as a pharmacophore in drug discovery?
Methodological Answer:
- Docking Studies : Screen against target proteins (e.g., kinases) using AutoDock Vina.
- ADMET Profiling : Predict bioavailability (Lipinski’s Rule of Five) and toxicity (AMES test simulations).
- In Vitro Assays : Test cytotoxicity in HEK293 or HepG2 cells, with IC₅₀ determination. highlights similar compounds’ biological activity, suggesting utility as a lead scaffold .
Advanced: How to address discrepancies in spectroscopic data during structure elucidation?
Methodological Answer:
If NMR and MS data conflict (e.g., unexpected splitting or m/z values):
Isotopic Analysis : Confirm bromine’s / ratio matches theoretical values.
2D NMR : Use HSQC and HMBC to resolve overlapping signals.
DFT Validation : Compare experimental shifts with computed values to identify conformational isomers. Cross-reference with crystallographic data ( ) for clarity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
